molecular formula C10H12O4 B1363612 Methyl 2,5-dimethoxybenzoate CAS No. 2150-40-5

Methyl 2,5-dimethoxybenzoate

Cat. No.: B1363612
CAS No.: 2150-40-5
M. Wt: 196.2 g/mol
InChI Key: AKAPOSLZQKGWGT-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethoxybenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by methoxy groups (-OCH3), and the carboxyl group (-COOH) is esterified with a methyl group (-CH3). This compound is known for its applications in organic synthesis and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dimethoxybenzoate can be synthesized through the esterification of 2,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,5-dimethoxybenzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: Methyl 2,5-dimethoxybenzoate is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological interactions. The positional isomers, while similar in structure, exhibit different properties and applications due to the variation in functional group placement .

Biological Activity

Methyl 2,5-dimethoxybenzoate (MDB) is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid characterized by methoxy substitutions at positions 2 and 5 on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of MDB, summarizing key research findings, mechanisms of action, and potential applications.

This compound is synthesized through the esterification of 2,5-dimethoxybenzoic acid with methanol. Its structure can be represented as follows:

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 2150-40-5

Biological Activity Overview

MDB has been investigated for various biological activities, including:

  • Antioxidant Properties : Compounds with methoxy groups are known to exhibit antioxidant activity. MDB's structure suggests it may scavenge free radicals and protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that MDB may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Inhibition of Enzymatic Activity : MDB has been studied for its potential to inhibit enzymes such as tyrosinase, which is involved in melanin production.

The biological effects of MDB can be attributed to its interactions with various biomolecules:

  • Antioxidant Mechanism :
    • MDB may act as a free radical scavenger due to the presence of methoxy groups that can donate electrons.
    • It has been suggested that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
  • Enzyme Inhibition :
    • Studies have shown that MDB can inhibit tyrosinase activity, which is crucial for melanin synthesis. This property could be beneficial in treating hyperpigmentation disorders.
    • The inhibition mechanism involves competitive binding to the active site of tyrosinase, thus preventing substrate conversion.
  • Antimicrobial Effects :
    • MDB's potential antimicrobial activity may stem from its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies and Experimental Data

  • Antioxidant Activity :
    • A study demonstrated that compounds similar to MDB exhibited significant antioxidant effects in vitro, with IC50 values indicating effective scavenging of free radicals .
  • Tyrosinase Inhibition :
    • In B16F10 murine melanoma cells, MDB analogs showed potent inhibition of tyrosinase with IC50 values comparable to established inhibitors like kojic acid . The results indicate that MDB could be a promising candidate for cosmetic applications targeting skin hyperpigmentation.
  • Antimicrobial Studies :
    • Research indicates that methoxybenzoate derivatives possess antimicrobial properties against various pathogens. MDB was tested against bacterial strains and showed inhibition at specific concentrations .

Comparative Analysis

CompoundMolecular FormulaTyrosinase Inhibition IC50 (µM)Antioxidant Activity
This compoundC10H12O415 (approx.)Moderate
Kojic AcidC9H10O424.09High
Methyl 2,6-dimethoxybenzoateC10H12O420 (approx.)Moderate

Applications in Medicine and Industry

Given its biological activities, MDB holds potential applications in:

  • Pharmaceuticals : As a precursor in drug development targeting oxidative stress-related diseases or skin disorders.
  • Cosmetics : As an active ingredient in formulations aimed at reducing hyperpigmentation.
  • Agriculture : Potential use as a natural pesticide due to its antimicrobial properties.

Properties

IUPAC Name

methyl 2,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-4-5-9(13-2)8(6-7)10(11)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAPOSLZQKGWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374935
Record name methyl 2,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-40-5
Record name Benzoic acid, 2,5-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2,5-DIMETHOXYBENZOATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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